molecular formula C15H19NOS B5167622 3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione

3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione

Cat. No.: B5167622
M. Wt: 261.4 g/mol
InChI Key: SEUOFMGBJGMURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s thione group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-methylquinoline: Lacks the butyl and methoxy groups.

    8-methoxyquinoline: Lacks the butyl and methyl groups.

    4-thioquinoline: Lacks the butyl, methoxy, and methyl groups

Uniqueness

3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-butyl-8-methoxy-2-methyl-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-4-5-7-11-10(2)16-14-12(15(11)18)8-6-9-13(14)17-3/h6,8-9H,4-5,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUOFMGBJGMURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=C(C1=S)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.